molecular formula C28H32N2O4 B246841 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine

Cat. No. B246841
M. Wt: 460.6 g/mol
InChI Key: KCCRZTUJFYXRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine, also known as BMB-4, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. BMB-4 belongs to the class of piperazine derivatives and has been shown to have promising anticancer activity in preclinical studies.

Mechanism of Action

The exact mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell proliferation and survival. 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a critical role in promoting cell growth and survival. 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to inhibit the STAT3 pathway, which is involved in regulating cell proliferation, survival, and immune evasion in cancer cells.
Biochemical and Physiological Effects:
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anticancer activity, 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine is its potent anticancer activity in preclinical models. 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine has been shown to be effective against various cancer types, including those that are resistant to conventional chemotherapy. Another advantage of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine is its relatively low toxicity in preclinical models, which suggests that it may have a favorable safety profile in humans.
One of the limitations of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine is its limited solubility in water, which may make it difficult to administer in vivo. Another limitation is the lack of clinical data on the safety and efficacy of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine in humans. Further studies are needed to determine the optimal dosing and administration schedule for 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine in clinical trials.

Future Directions

There are several future directions for the development of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine as a potential anticancer therapy. One direction is the optimization of the synthesis method to improve the yield and purity of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine. Another direction is the development of novel formulations of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine to improve its solubility and bioavailability in vivo. Further preclinical studies are needed to elucidate the mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine and to identify potential biomarkers of response. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine in humans and to determine its potential as a new anticancer therapy.

Synthesis Methods

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine involves a series of reactions, starting with the reaction between 3-(benzyloxy)-4-methoxybenzaldehyde and 1-(3-methylphenoxy)propan-2-ol to form 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-methylphenoxy)-2-propanol. This intermediate is then converted to the final product, 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine, by reacting with piperazine and acetic anhydride in the presence of a base. The overall yield of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine is reported to be around 60%.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine has been extensively studied for its anticancer properties in preclinical models. In vitro studies have shown that 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies using mouse models have also demonstrated the efficacy of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine in inhibiting tumor growth and metastasis. 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting the mitochondrial membrane potential and activating the caspase pathway.

properties

Molecular Formula

C28H32N2O4

Molecular Weight

460.6 g/mol

IUPAC Name

1-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C28H32N2O4/c1-22-7-6-10-25(17-22)33-21-28(31)30-15-13-29(14-16-30)19-24-11-12-26(32-2)27(18-24)34-20-23-8-4-3-5-9-23/h3-12,17-18H,13-16,19-21H2,1-2H3

InChI Key

KCCRZTUJFYXRPG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

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